molecular formula C20H22FNO5S2 B2817929 Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895473-32-2

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2817929
CAS No.: 895473-32-2
M. Wt: 439.52
InChI Key: XJGATEIDWGXAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6, an ethyl ester at position 3, and a sulfonamide-linked 4-fluorophenyl moiety at position 2.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO5S2/c1-3-27-20(24)18-15-9-4-12(2)10-16(15)28-19(18)22-17(23)11-29(25,26)14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGATEIDWGXAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H20FNO3S2
Molar Mass 373.49 g/mol

The presence of the thiophene ring system is significant for its biological interactions, allowing it to engage with various molecular targets.

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties. A study evaluated its effects on MCF-7 breast cancer cells and reported an IC50 value ranging from 23.2 to 49.9 µM for various derivatives of this compound . The results demonstrated that treatment led to significant apoptosis induction and cell cycle arrest at the G2/M phase:

  • Cell Viability Reduction : 26.86% decrease in treated cells.
  • Early Apoptosis : 8.73% of cells underwent early apoptosis.
  • Late Apoptosis : 18.13% of cells were in late apoptosis.

These findings suggest that the compound effectively triggers programmed cell death pathways in cancer cells.

The mechanism through which this compound exerts its effects involves modulation of enzyme activity and receptor interactions. It is believed that the compound's thiophene structure facilitates binding to specific biological targets, influencing cellular pathways associated with tumor growth and survival.

In Vivo Studies

In vivo studies further support the antitumor potential of this compound. In a mouse model bearing solid tumors, administration of the compound significantly reduced tumor mass compared to control groups treated with standard chemotherapy agents like 5-FU:

TreatmentTumor Volume Reduction (%)
Ethyl Compound26.6%
5-FU33.3%

This indicates that the compound not only inhibits tumor growth but also has a favorable profile in terms of reducing side effects associated with conventional chemotherapy .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential as an anti-inflammatory agent. Studies have reported significant reductions in inflammatory markers when tested in vitro and in vivo models .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and specific microbial strains tested; however, it shows promise as a candidate for developing new antimicrobial therapies.

Comparison with Similar Compounds

EU1794-2 (ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)

  • Key Difference: Replaces the sulfonylacetamido group with a thiazolidinone ring (2-imino-4-oxothiazolidin-5-yl).
  • Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites, enhancing interactions with NMDA receptors (NMDARs), as demonstrated in studies on allosteric modulation .
  • Synthesis Yield: ~60% via Procedure D, comparable to methods for the target compound but requiring precipitation from hot ethanol for purification .

Compound 6o (Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)

  • Key Difference : Features a 4-hydroxyphenyl group instead of 4-fluorophenyl and an ethoxy-oxoethyl side chain.
  • Impact : The hydroxyl group increases polarity, reducing blood-brain barrier penetration but improving aqueous solubility (22% yield in HFIP solvent with molecular sieves) .

Functional Group Variations

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates (B-M Series)

  • Key Difference: Incorporates a cyanoacrylamido group instead of sulfonylacetamido.
  • Biological Activity: Exhibits moderate antioxidant (IC₅₀: 12–45 μM in DPPH assays) and antibacterial activity (MIC: 8–32 μg/mL against S. aureus). The cyano group enhances electron-withdrawing effects, stabilizing radical intermediates in antioxidant mechanisms .
  • Physical Properties: Rf values range from 0.42–0.78 in chloroform-methanol (10:1), indicating higher polarity than the target compound due to the cyano group .

Carbamate and Amide Derivatives (3a–f Series)

  • Key Difference : Substituted with carbamate (e.g., 3a,b) or chloroacetamide (e.g., 3c,d) groups.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (precursor compound) .
  • Step 2 : Sulfonylation of the acetamido group using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Methylation at the 6-position via alkylation with methyl iodide in the presence of a base (e.g., NaH) .
    Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Purify intermediates via column chromatography or recrystallization to ensure high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key Analytical Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the sulfonylacetamido and methyl groups. 1^1H NMR can verify the presence of the 4-fluorophenyl moiety (δ ~7.2–7.8 ppm) and tetrahydrobenzo[b]thiophene protons (δ ~1.5–2.8 ppm) .
  • HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm). Retention time comparisons with standards are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C21_{21}H23_{23}FNO5_5S2_2) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Common Contradictions : Discrepancies in IC50_{50} values or target selectivity may arise due to:

  • Impurities in synthesized batches (e.g., unreacted sulfonyl chloride).
  • Variability in assay conditions (e.g., pH, buffer composition) .
    Resolution Methods :
  • Reproduce experiments with rigorously purified compound (HPLC purity >98%) .
  • Validate biological assays using positive controls (e.g., known enzyme inhibitors) .
  • Perform dose-response curves in triplicate to ensure reproducibility .

Q. How can researchers identify the compound’s primary biological targets?

Methodological Approaches :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized targets .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by observing activity loss in gene-edited cell lines .

Q. What are the stability challenges of this compound under experimental conditions?

Degradation Pathways :

  • Hydrolysis of the ethyl ester group in aqueous buffers (pH >8) .
  • Photooxidation of the thiophene ring under UV light .
    Mitigation Strategies :
  • Store solutions in amber vials at -20°C .
  • Use fresh DMSO stock solutions (<1 week old) for in vitro assays .

Key Research Challenges

  • Stereochemical Control : The tetrahydrobenzo[b]thiophene core may adopt multiple conformations, complicating crystallography .
  • Scalability : Multi-step synthesis limits large-scale production; flow chemistry could improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.